![molecular formula C10H14N4 B2915774 1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl- CAS No. 832102-70-2](/img/structure/B2915774.png)
1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-” is a chemical compound with the molecular formula C10H14N4. It is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings .
Synthesis Analysis
Benzimidazole derivatives have been synthesized through various methods. One approach involves the substitution of the corresponding 2,6-dichlorobenzo[d]oxazole, 2,6-dichlorobenzo[d]thiazole, and 2,6-dichlorobenzo[d]imidazole with 2-(4-(3-amino-2-hydroxypropoxy) phenyl .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been determined through crystallography and solid-state NMR . These compounds exhibit an identical system of hydrogen bonds, C (4), in their structures .Chemical Reactions Analysis
Benzimidazole derivatives have been found to exhibit anti-inflammatory activity, as evaluated by carrageenan-induced rat paw edema model .Scientific Research Applications
Antioxidant Activity
Compounds containing 1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl- have been found to exhibit antioxidant activity . They have the ability to scavenge peroxyl radicals . Some derivatives of this compound have shown high or comparable values to well-known phenolic antioxidants .
Anticancer Activity
These compounds have demonstrated marked antineoplastic activity in low micromolar concentrations in various in vitro tumor models . They have shown high selectivity towards malignantly transformed cells .
Modulation of Tubulin Polymerization
1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl- has been found to affect tubulin polymerization . The compounds elongate the nucleation phase and slow down the tubulin polymerization comparably to nocodazole .
Antiparasitic Activity
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity have been synthesized . These compounds have shown to be more active than the clinically used anthelmintic drugs albendazole and ivermectin .
Antimicrobial Activity
Benzimidazole derivatives, including 1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-, have been found to display antimicrobial activity .
Antiviral Activity
These compounds have also shown antiviral properties .
Antifungal Activity
Benzimidazole derivatives have been found to exhibit antifungal activities .
Antiulcer and Anticoagulant Activities
Compounds containing these structural features have multifarious activities like antiulcer, anticoagulant activities . They are used as important drug candidates such as anthelmintics and proton-pump inhibitors (PPIs) like lansoprazole and omeprazole .
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes them useful in developing new therapeutic derivatives .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, causing various biological changes . The interaction often involves the formation of hydrogen bonds , which can lead to alterations in the target’s function.
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It has been suggested that benzimidazole derivatives can be tested as potential drugs, indicating that they may have favorable pharmacokinetic properties .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities , suggesting that the compound may have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the biological activity of benzimidazole derivatives can be tuned and accelerated in coordination compounds , suggesting that the compound’s action may be influenced by its chemical environment.
properties
IUPAC Name |
2-[(dimethylamino)methyl]-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-14(2)6-10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBIOJIYQNKPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(N1)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]-1H-1,3-benzodiazol-6-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.